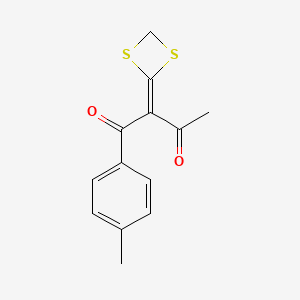
2-(1,3-Dithietan-2-ylidene)-1-(4-methylphenyl)butane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Dithietan-2-ylidene)-1-(4-methylphenyl)butane-1,3-dione is an organic compound that features a unique combination of a dithietane ring and a butane-1,3-dione moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dithietan-2-ylidene)-1-(4-methylphenyl)butane-1,3-dione typically involves the formation of the dithietane ring followed by its attachment to the butane-1,3-dione structure. Common synthetic routes may include:
Cyclization Reactions: Formation of the dithietane ring through cyclization of appropriate precursors under specific conditions.
Condensation Reactions: Attachment of the dithietane ring to the butane-1,3-dione moiety through condensation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to achieve high yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Implementation of purification techniques such as recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,3-Dithietan-2-ylidene)-1-(4-methylphenyl)butane-1,3-dione can undergo various chemical reactions, including:
Oxidation: Conversion of the dithietane ring to sulfoxides or sulfones.
Reduction: Reduction of the carbonyl groups in the butane-1,3-dione moiety.
Substitution: Substitution reactions at the aromatic ring or the dithietane ring.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Such as halogens or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the dithietane ring may yield sulfoxides or sulfones, while reduction of the carbonyl groups may yield alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or reagent in biochemical studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism by which 2-(1,3-Dithietan-2-ylidene)-1-(4-methylphenyl)butane-1,3-dione exerts its effects would depend on its specific interactions with molecular targets. This may involve:
Molecular Targets: Interaction with enzymes, receptors, or other biomolecules.
Pathways Involved: Modulation of biochemical pathways through binding or inhibition of specific targets.
Comparación Con Compuestos Similares
Similar Compounds
2-(1,3-Dithietan-2-ylidene)-1-phenylbutane-1,3-dione: A similar compound with a phenyl group instead of a 4-methylphenyl group.
2-(1,3-Dithietan-2-ylidene)-1-(4-chlorophenyl)butane-1,3-dione: A compound with a 4-chlorophenyl group.
Uniqueness
2-(1,3-Dithietan-2-ylidene)-1-(4-methylphenyl)butane-1,3-dione is unique due to the presence of the 4-methylphenyl group, which may impart distinct chemical and physical properties compared to its analogs.
Propiedades
Número CAS |
111604-12-7 |
|---|---|
Fórmula molecular |
C13H12O2S2 |
Peso molecular |
264.4 g/mol |
Nombre IUPAC |
2-(1,3-dithietan-2-ylidene)-1-(4-methylphenyl)butane-1,3-dione |
InChI |
InChI=1S/C13H12O2S2/c1-8-3-5-10(6-4-8)12(15)11(9(2)14)13-16-7-17-13/h3-6H,7H2,1-2H3 |
Clave InChI |
MULJUBRJNCOEBT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)C(=C2SCS2)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



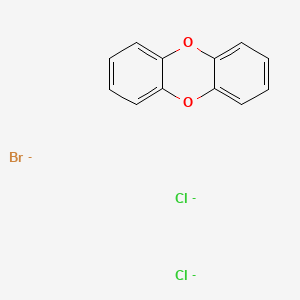
![Propanedioic acid, [3-(diethoxyphosphinyl)propyl]-, diethyl ester](/img/structure/B14334989.png)
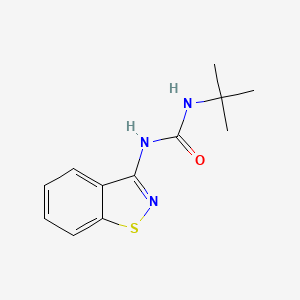

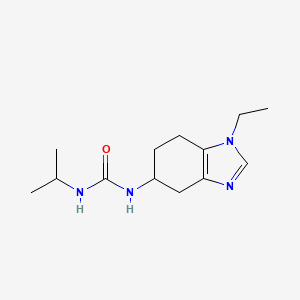
methanone](/img/structure/B14335027.png)
![4-[1-(4-Hydroxyphenyl)ethyl]-2,6-dimethylphenol](/img/structure/B14335031.png)
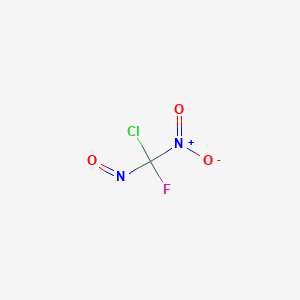
![Ethyl 2-[(9,10-dioxoanthracen-1-yl)amino]-2-oxoacetate](/img/structure/B14335043.png)
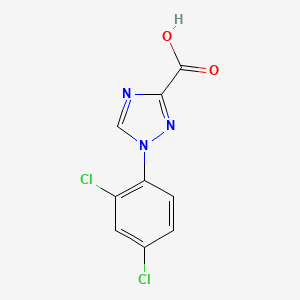
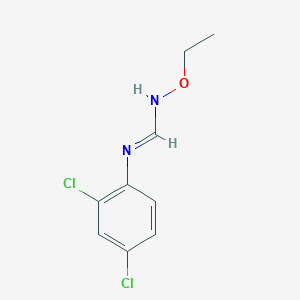
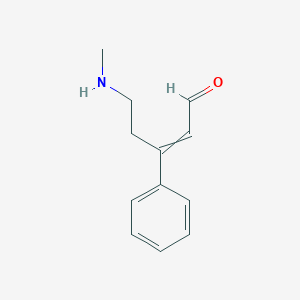
![6-[(Prop-2-en-1-yl)oxy]naphthalen-2-ol](/img/structure/B14335071.png)
